molecular formula C26H32O11 B1163745 Eucamalduside A CAS No. 1287220-29-4

Eucamalduside A

Cat. No. B1163745
CAS RN: 1287220-29-4
M. Wt: 520.5 g/mol
InChI Key:
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Description

Molecular Structure Analysis

Eucamalduside A has a complex molecular structure with a molecular formula of C26H32O11 . The SMILES representation of its structure is OC1=C(C2=O)C(OC(C)=C2)=CC(OC@@HO)OC@@HCOC(/C(C)=C/CCC@(O)C=C)=O)=C1 . This representation provides a text notation for the compound’s structure, which can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a phenolic compound that is typically found in powder form . It has a molecular weight of 520.53 g/mol and a molecular formula of C26H32O11 . The compound is soluble in various solvents such as DMSO, Pyridine, Methanol, and Ethanol . Further studies are required to provide a comprehensive analysis of the physical and chemical properties of this compound.

Scientific Research Applications

  • Mosquito Repellent Properties : Eucamalduside A and related compounds from Eucalyptus camaldulensis have been identified as potent mosquito repellents, particularly against Aedes aegypti. This discovery has implications for developing natural insect repellents and managing vector-borne diseases (Watanabe et al., 1993).

  • Phytochemical and Biological Investigation : Research on Eucalyptus camaldulensis var. obtusa, which contains this compound, has shown its potential for various medicinal uses. The plant's leaves have been used traditionally for treating cold, influenza, toothache, fever, diarrhea, and other diseases (Begum et al., 2011).

  • Antioxidant and Antitumor Activities : Eucalyptus camaldulensis leaves exhibit significant in vitro antioxidant and antitumor potentials. This suggests the leaves, potentially containing this compound, could be a source of bioactive compounds for pharmaceutical applications (Ashraf et al., 2015).

  • Antiproliferative and Antioxidative Properties : The lipophilic fraction of Eucalyptus camaldulensis, possibly including this compound, has shown potent antioxidative and antiproliferative activities against breast cancer cells. This indicates its potential for developing treatments related to oxidative stress and cancer (Huang et al., 2022).

  • General Drug Discovery Insights : While not specific to this compound, research in the field of drug discovery, including studies on natural compounds like this compound, emphasizes the increasing role of pharmacology, clinical sciences, and molecular biology in advancing medicine (Drews, 2000).

  • Redox Biology and Medicine : Studies in redox biology, an area relevant to compounds like this compound, are crucial for understanding oxidative stress and developing antioxidant therapies. This research is significant for addressing diseases associated with oxidative stress (Egea et al., 2017).

Future Directions

The future directions for Eucamalduside A research could involve further exploration of its potential therapeutic properties, given the known antibacterial and antifungal activity of Eucalyptus camaldulensis . Additionally, more research is needed to understand the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of this compound. This could lead to the development of new therapeutic agents and contribute to the field of natural product chemistry.

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-5-26(4,33)8-6-7-13(2)24(32)34-12-19-21(29)22(30)23(31)25(37-19)36-15-10-17(28)20-16(27)9-14(3)35-18(20)11-15/h5,7,9-11,19,21-23,25,28-31,33H,1,6,8,12H2,2-4H3/b13-7+/t19-,21-,22+,23-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZNJXGWREWCZ-GBGIJOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C(=CCCC(C)(C=C)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C(=C/CC[C@@](C)(C=C)O)/C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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